4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H15BrO2. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a bromopropyl group attached to the dioxolane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropyl)-1,3-dioxolane: Similar structure but lacks the dimethyl groups on the dioxolane ring.
4-(3-Chloropropyl)-2,2-dimethyl-1,3-dioxolane: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxane: Similar structure but with a six-membered dioxane ring instead of a five-membered dioxolane ring.
Uniqueness
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the bromopropyl group and the dimethyl-substituted dioxolane ring. This combination imparts specific reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H15BrO2 |
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Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6H2,1-2H3 |
InChI Key |
ZFGLHRDEDKLBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCBr)C |
Origin of Product |
United States |
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